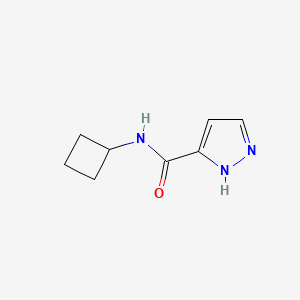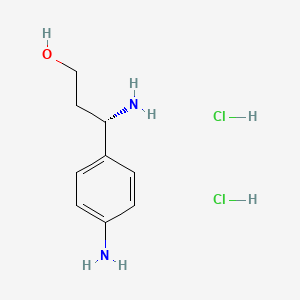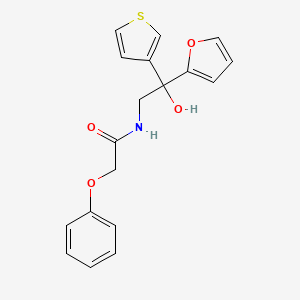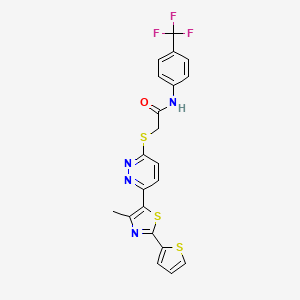![molecular formula C16H12ClFN2O2 B2480546 1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione CAS No. 317814-62-3](/img/structure/B2480546.png)
1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The pyrrolidine-2,5-dione scaffold is a common feature in a variety of chemical compounds with significant biological and chemical utility. Compounds based on this core structure have been synthesized and studied for their diverse chemical reactions, structural characteristics, and potential applications in materials science and biologically active molecules.
Synthesis Analysis
Synthesis of pyrrolidine-2,5-dione derivatives often involves condensation reactions, cyclization, and functionalization of precursor molecules. For example, Jones et al. (1990) described the acylation of pyrrolidine-2,4-diones to produce 3-acyltetramic acids, showcasing a method that could potentially be adapted for the synthesis of compounds similar to "1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione" (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by a five-membered lactam ring, which can be modified with various substituents. Crystallographic studies, such as those conducted by Ratajczak-Sitarz et al. (1990), provide insight into the three-dimensional arrangement of atoms and the conformational preferences of these molecules in solid state (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
Pyrrolidine-2,5-dione derivatives undergo a variety of chemical reactions, including acylation, alkylation, and condensation, often facilitated by the reactive lactam moiety. The chemical properties of these compounds can be significantly altered by the introduction of different functional groups, as demonstrated by the synthesis of 3-acyltetramic acids by Jones et al. (1990) (Jones et al., 1990).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
Research has delved into the molecular and crystal structures of related compounds, providing foundational knowledge essential for understanding how modifications in the molecular framework affect physical and chemical properties. For example, a study on a similar compound, 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, highlighted its orthorhombic crystals and intramolecular hydrogen bond, offering insights into the structural dynamics that could influence the applications of related compounds (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Photoluminescent Materials
The development of photoluminescent materials has seen the incorporation of pyrrolidine-2,5-dione derivatives, as evidenced by the creation of π-conjugated polymers and copolymers containing related units. These materials have shown strong photoluminescence, indicating potential use in electronic applications due to their good solubility, processability, and photochemical stability (Beyerlein & Tieke, 2000).
Fluorescence Studies
Derivatives of pyrrolidine-2,5-dione have been studied for their absorption and fluorescence in various solvents, indicating a potential for use in optical materials and sensors. The analysis of soluble polar diketo-pyrrolo-pyrroles with polar substituents revealed moderate solvatochromism and the possibility of applications in visible and near-infrared fluorescence (Lun̆ák, Vala, Vyňuchal, Ouzzane, Horáková, Možíšková, Eliáš, & Weiter, 2011).
Chemical Synthesis and Functionalization
Significant work has been conducted on the synthesis and functionalization of pyrrolidine-2,5-dione derivatives, leading to a variety of compounds with potential pharmacological applications. For instance, research on the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases the versatility of these compounds in chemical synthesis, opening avenues for creating novel bioactive molecules (Jones, Begley, Peterson, & Sumaria, 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(4-fluoroanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-12-3-1-2-4-14(12)20-15(21)9-13(16(20)22)19-11-7-5-10(18)6-8-11/h1-8,13,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMONFOIMRZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)
![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)



![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)
